1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one
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Overview
Description
1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one is a chemical compound with a unique structure that includes a naphthyridine ring substituted with a hydroxy and methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one typically involves the reaction of 1,5-naphthyridin-2-one with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 1-(2-methoxyethyl)-1,5-naphthyridin-2-one.
Reduction: Formation of 1-(2-hydroxy-2-methoxyethyl)-1,5-dihydronaphthyridin-2-one.
Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The naphthyridine ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: A compound with a similar methoxyethyl group but different core structure.
2-Hydroxy-2-methylpropiophenone: Shares the hydroxy group but has a different aromatic ring.
2-(2-Methoxyethoxy)ethanol: Contains a similar methoxyethoxy group but lacks the naphthyridine ring.
Uniqueness
1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one is unique due to the combination of the naphthyridine ring with the hydroxy and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14/h2-6,11,15H,7H2,1H3 |
InChI Key |
PFBITUUEUIMOMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C2=C(C=CC1=O)N=CC=C2)O |
Origin of Product |
United States |
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